![molecular formula C9H4N2O B067131 2,6-Dicyanobenzaldehyde CAS No. 159618-36-7](/img/structure/B67131.png)
2,6-Dicyanobenzaldehyde
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Description
2,6-Dicyanobenzaldehyde is a compound with the molecular formula C9H4N2O . It has a molecular weight of 156.14 g/mol . The IUPAC name for this compound is 2-formylbenzene-1,3-dicarbonitrile .
Molecular Structure Analysis
The InChI code for 2,6-Dicyanobenzaldehyde is 1S/C9H4N2O/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3,6H . The compound has a Canonical SMILES representation of C1=CC(=C(C(=C1)C#N)C=O)C#N .Physical And Chemical Properties Analysis
2,6-Dicyanobenzaldehyde has a topological polar surface area of 64.6 Ų . It has a complexity of 243 and a rotatable bond count of 1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Chemical Synthesis
2,6-Dicyanobenzaldehyde is used in various areas of research including chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of a wide range of chemical compounds .
Material Science
In the field of material science, 2,6-Dicyanobenzaldehyde can be used in the development of new materials. Its unique chemical structure can contribute to the properties of the resulting material .
Chromatography
2,6-Dicyanobenzaldehyde can also be used in chromatography, a laboratory technique for the separation of mixtures. The compound can be used as a stationary phase or as a mobile phase modifier .
Analytical Research
In analytical research, 2,6-Dicyanobenzaldehyde can be used as a reagent or a standard for various analytical techniques .
Enzymatic Carboxylation
One specific application of 2,6-Dicyanobenzaldehyde is in the enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid (2,6-DHBA) using gaseous CO2 in an aqueous triethanolamine phase . This process aims to improve the reaction yield, which is limited by an unfavorable thermodynamic equilibrium .
properties
IUPAC Name |
2-formylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUDVMGMZDHMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dicyanobenzaldehyde |
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